![molecular formula C16H14O3 B1346296 4-Acetoxy-2'-methylbenzophenone CAS No. 52981-06-3](/img/structure/B1346296.png)
4-Acetoxy-2'-methylbenzophenone
Overview
Description
4-Acetoxy-2’-methylbenzophenone is an organic compound that belongs to the class of benzophenones. It has a molecular weight of 254.29 . It’s also known as a precursor to MDMA, a psychoactive drug.
Molecular Structure Analysis
The molecular formula of 4-Acetoxy-2’-methylbenzophenone is C16H14O3 . The IUPAC name is 4-(2-methylbenzoyl)phenyl acetate .
Physical And Chemical Properties Analysis
4-Acetoxy-2’-methylbenzophenone has a molecular weight of 254.29 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .
Scientific Research Applications
Pharmaceutical Testing
“4-Acetoxy-2’-methylbenzophenone” is used in pharmaceutical testing . High-quality reference standards are required for accurate results, and this compound serves as one such standard .
Preparation of Carbapenem and Penem Antibiotics
This compound plays a crucial role in the synthesis of 4-acetoxy-2-azetidinone, which is useful for the preparation of carbapenem and penem-type antibiotics . The synthesis process has several advantages, such as avoiding tedious and costly column chromatographic or recrystallized separation steps .
Industrial Synthesis
The compound is involved in industrial synthesis processes . It is particularly useful in the synthesis of (3R,4R)-4-acetoxy-3-[(1’R-tert-butyldimethylsilyloxy)ethyl]-2-azetidinone , a chiral azetidinone that is a versatile intermediate for the synthesis of thienamycin and carbapenem derivatives .
Research on Chemical Intermediates
“4-Acetoxy-2’-methylbenzophenone” is a subject of interest in research on chemical intermediates . Its practical synthesis and applications in the preparation of various antibiotics have been explored .
Large-Scale Production
The compound is suitable for large-scale production due to its synthesis process, which is economical and avoids common problems such as high cost of starting materials and extensive column chromatographic separation of diastereomers .
Mechanism for Oxidative Decarboxylation
The compound is also used in studies exploring the mechanism for oxidative decarboxylation . This research is crucial for understanding the chemical reactions involved in the synthesis of various antibiotics .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-(2-methylbenzoyl)phenyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-11-5-3-4-6-15(11)16(18)13-7-9-14(10-8-13)19-12(2)17/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZUMOZXEZNKID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641687 | |
Record name | 4-(2-Methylbenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
52981-06-3 | |
Record name | 4-(2-Methylbenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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